molecular formula C16H24N4OS B2977676 N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1112383-71-7

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2977676
CAS RN: 1112383-71-7
M. Wt: 320.46
InChI Key: AJXJGPYDDGEVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in regulating immune responses and is found on various immune cells. CPI-444 has been shown to have potential as a treatment for cancer and other diseases where immune system dysfunction plays a role.

Scientific Research Applications

Antitumor Activity

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide derivatives demonstrate potential in cancer treatment due to their synthesis and observed inhibitory effects on various cancer cell lines. These compounds have been synthesized and investigated for their antitumor activities across different cell lines, showing promising results comparable to known chemotherapy agents such as doxorubicin. The research focused on exploring the antitumor potential of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, highlighting the significant role of the chemical structure in enhancing antitumor efficacy (Albratty et al., 2017).

Insecticidal Applications

Studies have also revealed that derivatives of N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide possess insecticidal properties. Research on pyridine derivatives, including compounds with similar structural motifs, showcased their efficacy against pests such as the cowpea aphid, Aphis craccivora Koch. The bioassay results indicated that certain compounds exhibit insecticidal activity superior to conventional insecticides, marking them as potential candidates for agricultural pest management (Bakhite et al., 2014).

Analgesic and Antiparkinsonian Activities

The synthesis of N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide derivatives has also been linked to potential analgesic and antiparkinsonian activities. A study focusing on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related compounds demonstrated good analgesic and antiparkinsonian activities. These findings suggest that such derivatives could be explored further for their potential benefits in treating conditions associated with pain and Parkinson's disease, offering a novel therapeutic approach (Amr et al., 2008).

properties

IUPAC Name

N-cyclopentyl-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c21-15(19-13-6-2-3-7-13)11-22-16-10-14(17-12-18-16)20-8-4-1-5-9-20/h10,12-13H,1-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXJGPYDDGEVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

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